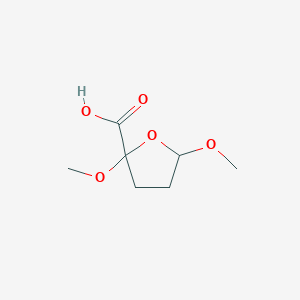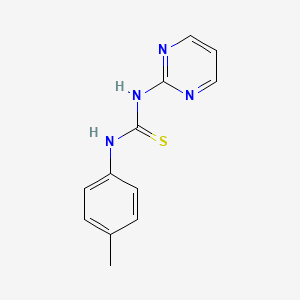
N-(4-Methylphenyl)-N'-pyrimidin-2-ylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 4-methylphenyl group and a pyrimidin-2-yl group. The unique structure of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea makes it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 2-aminopyrimidine. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the production time and minimizes the formation of by-products.
化学反应分析
Types of Reactions
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding sulfonylurea.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: The major product is the corresponding sulfonylurea.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the specific substituents introduced during the reaction.
科学研究应用
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of protein-protein interactions. The compound may also interact with cellular membranes, affecting their permeability and function.
相似化合物的比较
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea can be compared with other similar compounds, such as:
N-(4-Methylphenyl)-N’-pyrimidin-2-ylurea: This compound has a similar structure but lacks the sulfur atom in the thiourea group.
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthioamide: This compound has a similar structure but contains a thioamide group instead of a thiourea group.
The uniqueness of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
58930-37-3 |
|---|---|
分子式 |
C12H12N4S |
分子量 |
244.32 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3-pyrimidin-2-ylthiourea |
InChI |
InChI=1S/C12H12N4S/c1-9-3-5-10(6-4-9)15-12(17)16-11-13-7-2-8-14-11/h2-8H,1H3,(H2,13,14,15,16,17) |
InChI 键 |
YGKOHZFJSQKFPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


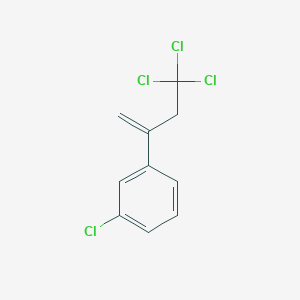
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)

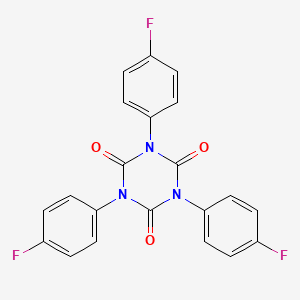
![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
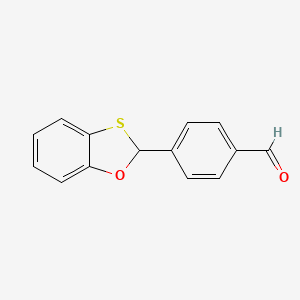
![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)

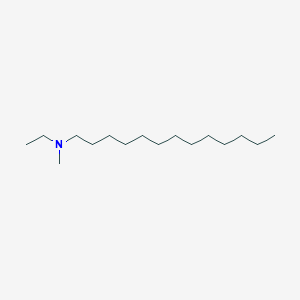

![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
